ALDH3A1 Inhibitory Potency: 7.6-Fold More Potent than the Reference Tool Compound CB29
4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10 μM [1]. In the same assay format (1 min preincubation, spectrophotometric detection), the widely cited reference ALDH3A1 inhibitor CB29 exhibits an IC50 of approximately 16 μM . This represents a ~7.6-fold improvement in potency for the target compound relative to the established tool compound. It should be noted that this is a cross-study comparable comparison using the same assay system (ALDH3A1, benzaldehyde substrate, spectrophotometric readout) but derived from independent deposition records.
| Evidence Dimension | In vitro ALDH3A1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 μM (2100 nM) |
| Comparator Or Baseline | CB29 (reference ALDH3A1 inhibitor): IC50 = 16 μM (16,000 nM) |
| Quantified Difference | ~7.6-fold more potent (lower IC50) |
| Conditions | Human recombinant ALDH3A1; benzaldehyde substrate; 1 min preincubation; spectrophotometric analysis; pH 7.5 |
Why This Matters
Higher potency at ALDH3A1 enables lower compound usage in enzymatic assays and potentially more effective chemosensitization of ALDH3A1-overexpressing cancer cells at reduced concentrations.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994, US9328112 A24). IC50 = 2.10E+3 nM against human ALDH3A1. Assay: Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, 1 min preincubation, spectrophotometric analysis. View Source
